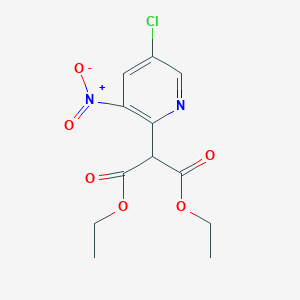
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a nitro group, along with a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate typically involves the reaction of 5-chloro-3-nitropyridine with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution of the nitro group by the malonate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-Diethyl 2-(5-amino-3-nitro-2-pyridinyl)propanedioate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioic acid.
Scientific Research Applications
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and ester groups may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate: Similar structure with a bromine atom instead of chlorine.
1,3-Diethyl 2-(5-chloro-3-amino-2-pyridinyl)propanedioate: Similar structure with an amino group instead of a nitro group.
Uniqueness
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is unique due to the combination of a nitro group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of ester groups also allows for further chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
136888-13-6 |
|---|---|
Molecular Formula |
C12H13ClN2O6 |
Molecular Weight |
316.69 g/mol |
IUPAC Name |
diethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
HXIAHYPNXQJRFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


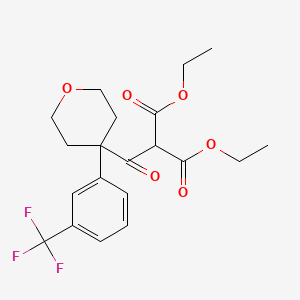
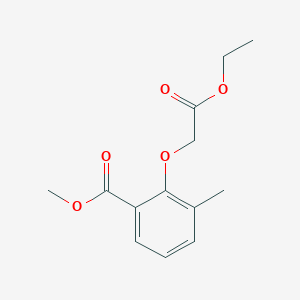

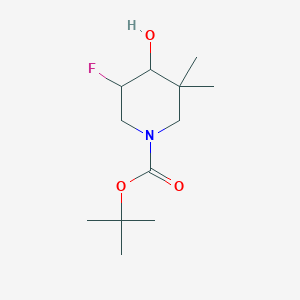

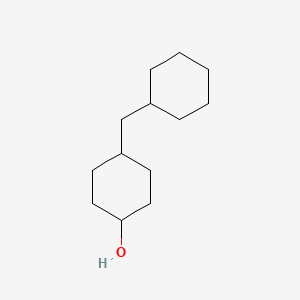
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
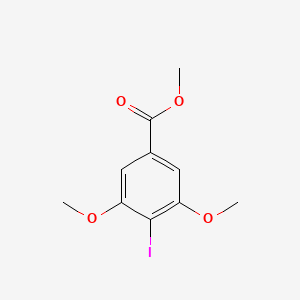
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)




